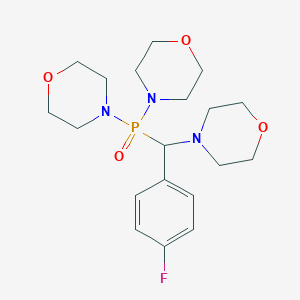
(4-Fluorophenyl)(morpholino)methyl(dimorpholino)phosphine oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Fluorophenyl)(morpholino)methyl(dimorpholino)phosphine oxide is a complex organophosphorus compound It is characterized by the presence of a fluorophenyl group, a morpholino group, and a dimorpholino group attached to a phosphine oxide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)(morpholino)methyl(dimorpholino)phosphine oxide typically involves the reaction of 4-fluorophenylphosphine oxide with morpholine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete reaction. The process may involve multiple steps, including purification and isolation of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity, and the process is monitored using advanced analytical techniques to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
(4-Fluorophenyl)(morpholino)methyl(dimorpholino)phosphine oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides with higher oxidation states, while substitution reactions can produce a variety of substituted phosphine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-Fluorophenyl)(morpholino)methyl(dimorpholino)phosphine oxide is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with various metal ions, which can be utilized in catalytic processes.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a probe to investigate enzyme mechanisms or as a building block for designing biologically active molecules.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the field of cancer research.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (4-Fluorophenyl)(morpholino)methyl(dimorpholino)phosphine oxide involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions, while the morpholino groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tris(4-fluorophenyl)phosphine oxide
- Bis(4-fluorophenyl)phenylphosphine oxide
Uniqueness
Compared to similar compounds, (4-Fluorophenyl)(morpholino)methyl(dimorpholino)phosphine oxide is unique due to the presence of both morpholino and dimorpholino groups. These groups enhance its solubility and reactivity, making it more versatile in various applications. Additionally, the combination of fluorophenyl and morpholino groups provides a distinct set of chemical properties that are not observed in other related compounds.
Properties
Molecular Formula |
C19H29FN3O4P |
|---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
4-[dimorpholin-4-ylphosphoryl-(4-fluorophenyl)methyl]morpholine |
InChI |
InChI=1S/C19H29FN3O4P/c20-18-3-1-17(2-4-18)19(21-5-11-25-12-6-21)28(24,22-7-13-26-14-8-22)23-9-15-27-16-10-23/h1-4,19H,5-16H2 |
InChI Key |
BRPSNENMJUXAIX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(C2=CC=C(C=C2)F)P(=O)(N3CCOCC3)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3,4-dimethylphenyl)-4-(4-fluorophenyl)-N-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide](/img/structure/B11067293.png)
![{4-Amino-2-[(4-fluorophenyl)amino]-1,3-thiazol-5-yl}(4-methoxyphenyl)methanone](/img/structure/B11067301.png)
![2-{(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-methylacetamide](/img/structure/B11067303.png)

![9-[2-(2-fluorophenyl)ethyl]-N-(3-methylbutyl)-4-nitro-8,11-dioxo-2-oxa-9,12-diazatricyclo[13.3.1.1~3,7~]icosa-1(19),3(20),4,6,15,17-hexaene-13-carboxamide](/img/structure/B11067320.png)

![1,1'-(benzene-1,4-diyldimethanediyl)bis[2-(ethylsulfonyl)-1H-benzimidazole]](/img/structure/B11067324.png)
![N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-nitrobenzamide](/img/structure/B11067327.png)
![4-[2,3-dimethyl-5-oxo-4-(propan-2-yl)-2,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B11067333.png)
![N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}furan-2-carboxamide](/img/structure/B11067336.png)
![2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]propanamide](/img/structure/B11067344.png)
![ethyl 4-[({(2Z)-2-[(2-fluorophenyl)imino]-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate](/img/structure/B11067348.png)
![2-amino-4,4-dimethyl-4a,10b-dihydro-4H,5H-thiopyrano[3,4-c]chromene-1-carbonitrile](/img/structure/B11067356.png)

